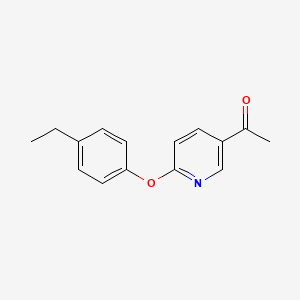

5-Acetyl-2-(4-ethylphenoxy) pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

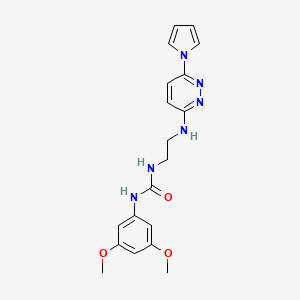

5-Acetyl-2-(4-ethylphenoxy) pyridine is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.29 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an acetyl group at the 5-position and an ethylphenoxy group at the 2-position .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 388.1±37.0 °C, and its predicted density is 1.108±0.06 g/cm3 .Scientific Research Applications

Insecticidal Activity

5-Acetyl-2-(4-ethylphenoxy) pyridine derivatives have shown potential in agricultural applications. For example, certain pyridine derivatives exhibited significant insecticidal activity. One such compound demonstrated insecticidal activity about four times that of the commercial insecticide acetamiprid (Bakhite et al., 2014).

Synthesis of Schiff-Base Ligands

Pyridine derivatives, including those similar to this compound, are important precursors in the synthesis of Schiff-Base ligands. These compounds are essential in various chemical syntheses and applications (Xu Nan-ping, 2006).

Antimicrobial Activity

Pyridine derivatives have been investigated for their antimicrobial properties. For instance, certain compounds showed promise in in vitro tests for antimicrobial activities, highlighting their potential in medical and pharmaceutical research (Abdel-rahman et al., 2002).

Antihypertensive Activity

Compounds structurally related to this compound have been explored for potential antihypertensive activity. This suggests a possible application in the development of new medications for managing high blood pressure (Kumar & Mashelker, 2006).

Catalysis and Chemical Synthesis

Pyridine compounds are used in catalysis and chemical synthesis processes. For instance, acetic anhydride–pyridine over basic alumina has been utilized for acetylations in solvent-free conditions under microwave irradiation, demonstrating its versatility in chemical synthesis (Paul et al., 2002).

Solar Cell Technology

Pyridine-incorporated polymers have been developed for use in cathode interfacial layers of solar cells. This application is crucial for improving the efficiency of solar cells, indicating the potential of pyridine derivatives in renewable energy technologies (Chen et al., 2017).

properties

IUPAC Name |

1-[6-(4-ethylphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-12-4-7-14(8-5-12)18-15-9-6-13(10-16-15)11(2)17/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNQHARSYJTBQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)

![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2380985.png)